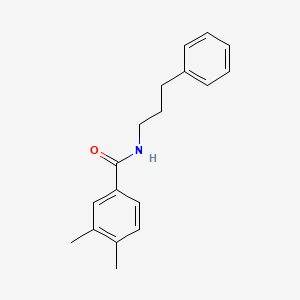

3,4-dimethyl-N-(3-phenylpropyl)benzamide

Description

Contextualization within Modern Organic Synthesis and Chemical Biology Research

Modern chemical research increasingly focuses on creating and understanding complex molecular architectures. The compound 3,4-dimethyl-N-(3-phenylpropyl)benzamide serves as a model for discussing the interplay between rational design, synthesis, and the potential for biological interaction.

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Science

The benzamide moiety is a privileged scaffold in medicinal chemistry and materials science. researchgate.netnih.gov Benzamide derivatives are recognized for a wide array of pharmacological activities, including roles as enzyme inhibitors. researchgate.netnih.gov The amide bond is a fundamental feature in biochemistry, and its presence in synthetic molecules often facilitates interactions with biological macromolecules. nih.gov This structural motif is a cornerstone in drug discovery, with research demonstrating its utility in developing agents for various therapeutic areas. nih.govwalshmedicalmedia.com The versatility of the benzamide core allows for extensive structural modifications, enabling chemists to fine-tune the properties of the resulting molecules.

Strategic Importance of the 3,4-Dimethylbenzamide Core in Scaffold Design

The strategic placement of substituents on the benzamide ring is crucial for influencing a molecule's conformation and properties. The 3,4-dimethyl substitution pattern, as seen in the core of this compound, plays a significant role in its structural chemistry. Research on related structures, such as N-(3,4-dimethylphenyl)benzamide, has shown that substituents dictate the conformation of the amide N-H bond relative to the phenyl rings. nih.gov This conformational control is critical in scaffold design, as it affects how the molecule packs in a solid state and interacts with biological targets. The dimethyl substitution can influence the molecule's electronic properties and solubility, which are key parameters in developing new chemical entities. Studies on analogous compounds like N-(3,4-dimethylphenyl)benzenesulfonamide further underscore how the 3,4-dimethylphenyl group contributes to a twisted molecular conformation, which can be essential for specific binding interactions. researchgate.net

Below is a table of key physicochemical properties for the parent scaffold, 3,4-Dimethylbenzamide.

| Property | Value | Source |

| Molecular Formula | C9H11NO | PubChem |

| Molecular Weight | 149.19 g/mol | nih.gov |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Foundational Research Trajectories for N-Substituted Benzamides

The synthesis and investigation of N-substituted benzamides like this compound benefit from a rich history of chemical innovation and increasingly interdisciplinary research methods.

Overview of Synthetic Innovations Applicable to this compound

The classical synthesis of benzamides involves the coupling of a carboxylic acid (or its activated derivative, like an acyl chloride) with an amine. For this compound, this would typically involve reacting 3,4-dimethylbenzoic acid or 3,4-dimethylbenzoyl chloride with 3-phenylpropylamine.

Beyond this traditional approach, numerous innovative synthetic methods have been developed that offer milder conditions, higher efficiency, and broader substrate scope. acs.org These modern techniques are directly applicable to the synthesis of the target compound.

| Synthetic Method | Description | Key Features | Relevant Sources |

| Palladium-Catalyzed Hydroarylation | A one-pot strategy to directly synthesize N-allylbenzamides from N-propargyl benzamides and boronic acids. This approach could be adapted for related structures. | Reduces synthetic complexity compared to multistep methods. | acs.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction between substituted benzoylthioureas and iodine-alumina, yielding N-substituted benzamides. | Solvent-free, short reaction times, high yields. | researchgate.net |

| Copper-Catalyzed One-Pot Reactions | Employs a copper catalyst for the amidation of benzyl (B1604629) cyanides using N,N-dimethyl formamide (B127407) (DMF) as the amide source, producing various benzamides. | Efficient C-N bond formation. | researchgate.net |

| Enzyme-Catalyzed Synthesis | Biocatalytic methods can be employed for amide bond formation under mild, environmentally friendly conditions, offering high selectivity. | Green chemistry approach, high chemo- and regioselectivity. | General Knowledge |

Interdisciplinary Approaches in Investigating Novel Organic Entities

The characterization of a new chemical entity such as this compound transcends simple synthesis and involves a synergistic application of multiple scientific disciplines. tennessee.edu Modern research integrates computational chemistry with advanced experimental techniques to accelerate the discovery process. nih.gov

Computational methods, such as molecular docking, are used to predict how a molecule might interact with specific protein targets, providing insights into its potential biological activity before it is even synthesized. nih.govresearchgate.net This in silico screening helps prioritize candidates for synthesis and testing.

Following synthesis, a battery of advanced analytical and spectroscopic techniques is employed for structural elucidation and characterization. These include Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide definitive information about the molecule's three-dimensional structure and conformation. nih.govmdpi.com

Furthermore, the investigation of novel compounds often involves high-throughput screening (HTS) to rapidly assess their effects in a wide range of biological assays. nih.gov This interdisciplinary workflow, combining predictive computational modeling, precise synthesis, detailed structural analysis, and broad biological screening, represents the current paradigm for advancing chemical science and discovering the potential of new molecules. nih.govbirmingham.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-N-(3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-14-10-11-17(13-15(14)2)18(20)19-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANWROQYHDBVOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Mechanistic Investigations of 3,4 Dimethyl N 3 Phenylpropyl Benzamide

Elucidation of Optimal Synthetic Pathways for 3,4-dimethyl-N-(3-phenylpropyl)benzamide Scaffold Construction

The most direct and convergent approach to constructing this compound involves the formation of an amide bond between 3,4-dimethylbenzoic acid and 3-phenylpropylamine. While direct thermal condensation between a carboxylic acid and an amine is possible, it typically requires high temperatures (often exceeding 160°C) to overcome a significant energy barrier and drive the removal of water, making it unsuitable for complex or thermally sensitive substrates mdpi.com.

Therefore, optimal synthetic pathways rely on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine under milder conditions. Common strategies include:

Conversion to an activated acid derivative: The 3,4-dimethylbenzoic acid can be converted to a more reactive species, such as an acid chloride, acid anhydride, or an activated ester. These intermediates readily react with 3-phenylpropylamine to form the desired amide. However, these methods often involve stoichiometric activating agents and can generate significant chemical waste catalyticamidation.info.

Direct catalytic amidation: This approach involves the use of a catalyst to promote the direct condensation of 3,4-dimethylbenzoic acid and 3-phenylpropylamine. This is a more atom-economical and environmentally benign strategy, as the only byproduct is water catalyticamidation.info. Various catalytic systems have been developed for this purpose, which will be explored in subsequent sections.

The choice of pathway depends on factors such as substrate compatibility, desired yield, reaction scale, and adherence to green chemistry principles.

The formation of the amide bond in this compound proceeds via a nucleophilic acyl substitution mechanism. In this process, the nucleophilic nitrogen atom of 3-phenylpropylamine attacks the electrophilic carbonyl carbon of an activated 3,4-dimethylbenzoic acid derivative. This attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate, involving the departure of a leaving group (e.g., a chloride ion from an acid chloride, or a water molecule in a catalyzed direct amidation), results in the formation of the stable amide bond.

The direct condensation of a carboxylic acid and an amine is a challenging reaction from both a kinetic and thermodynamic standpoint. rsc.org.

Kinetic Considerations: Even when the equilibrium is shifted, the reaction rate is slow due to the high activation energy required for the amine to attack the neutral carboxylic acid. The mechanism can be complex, with studies on analogous systems showing that the rate-determining step can change based on the basicity of the amine nucleophile sci-hub.box. For less basic amines, a proton transfer within the tetrahedral intermediate can be rate-limiting, while for more basic amines, the initial formation of the tetrahedral intermediate is the slower step sci-hub.box. Catalysts function by lowering this activation energy, allowing the reaction to proceed at a much faster rate under milder conditions.

| Thermodynamic Parameter | Influence on Direct Amidation of 3,4-dimethylbenzoic acid & 3-phenylpropylamine | Mitigation Strategy |

| ΔG (Gibbs Free Energy) | Generally positive (non-spontaneous) under standard conditions due to stable salt formation. nih.govresearchgate.net | Use of activating agents or catalysts; removal of water to drive equilibrium. mdpi.comcatalyticamidation.info |

| ΔH (Enthalpy) | The reaction is typically endothermic, requiring energy input to proceed. acs.org | Application of heat; use of catalysts to lower the overall energy requirement. |

| ΔS (Entropy) | Negative, as two reactant molecules combine to form one product molecule and water. | Removal of the water byproduct increases the overall entropy of the system. |

To circumvent the challenges of direct thermal amidation, various catalytic systems have been developed that could be applied to the synthesis of this compound. These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Boron-Based Catalysts: Boronic acids and boric acid are highly effective catalysts for direct amidation catalyticamidation.info. The mechanism is thought to involve the formation of an acyloxyboron intermediate, which is a more potent acylating agent than the carboxylic acid itself nih.gov. More recent studies suggest that the active species may be a dimeric B-O-B or B-N-B motif, which coordinates both the carboxylic acid and the amine, facilitating the reaction in a concerted manner nih.govrsc.orgrsc.org. Ortho-substituted arylboronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), have shown particularly high activity at ambient temperatures organic-chemistry.org.

Titanium-Based Catalysts: Lewis acids like titanium tetrachloride (TiCl₄) and titanium tetrafluoride (TiF₄) are effective promoters for amidation rsc.orgmdpi.com. The mechanism involves the formation of an adduct between the carboxylate and the titanium center, which significantly enhances the electrophilicity of the carbonyl carbon researchgate.netresearchgate.net. These reactions are often performed in a coordinating solvent like pyridine at elevated temperatures researchgate.net.

Other Metal Catalysts: Other Lewis acidic metal compounds, such as iron(III) chloride, have been shown to catalyze the amidation of esters under solvent-free conditions, a pathway that could be adapted for the target synthesis nih.gov.

| Catalyst Type | Example(s) | Proposed Activating Intermediate | Typical Conditions |

| Boron Catalysts | Boric acid, Arylboronic acids (e.g., MIBA) nih.govorganic-chemistry.org | Acyloxyboron species or dimeric B-X-B motifs nih.govrsc.org | Toluene or CH₂Cl₂, reflux, often with molecular sieves to remove water. nih.gov |

| Titanium Catalysts | TiCl₄, TiF₄ rsc.orgresearchgate.net | Titanium-carboxylate adducts mdpi.comresearchgate.net | Pyridine or Toluene, 85°C to reflux. rsc.orgresearchgate.net |

| Iron Catalysts | FeCl₃ nih.gov | Iron-ester complex | Solvent-free, elevated temperatures. nih.gov |

In line with the principles of green chemistry, modern synthetic efforts focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency walisongo.ac.id. The development of catalytic direct amidation is a significant step in this direction, as it maximizes atom economy by producing only water as a byproduct catalyticamidation.info.

Eliminating organic solvents is a primary goal of green chemistry. Several strategies applicable to the synthesis of this compound have been developed.

Solvent-Free Synthesis: Reactions can be performed by directly heating a mixture of the carboxylic acid, amine, and a catalyst. Boric acid is a particularly effective catalyst for the solvent-free synthesis of amides from carboxylic acids and amines (or urea as an ammonia source) researchgate.net. Mechanochemical methods, where mechanical force is used to drive the reaction, also offer a solvent-free route to amides and can be performed at room temperature acs.org. Microwave-assisted solvent-free synthesis can also dramatically reduce reaction times researchgate.netresearchgate.net.

Aqueous Medium Reactions: While the presence of water is generally detrimental to amidation due to equilibrium considerations, certain methodologies, particularly electrochemical approaches, can be successfully performed in water researchgate.net. This represents a highly sustainable option, avoiding the use of volatile and often toxic organic solvents.

| Green Approach | Catalyst/Method | Advantages | Relevant Findings |

| Solvent-Free | Boric Acid researchgate.net | No solvent waste, simple procedure, high reaction rate. | Various amides prepared in good yield by direct heating of triturated reactants. researchgate.net |

| Solvent-Free | Mechanochemistry acs.org | Avoids bulk heating, can be run at room temperature, scalable. | Efficient synthesis of amides has been demonstrated without the need for solvents. |

| Aqueous Medium | Electrosynthesis researchgate.net | Uses the most environmentally benign solvent, avoids hazardous reagents. | Electrochemical N-acylation of carboxylic acids with amines has been successfully performed in water. researchgate.net |

Modern synthetic methods leveraging light or electrical energy offer powerful and sustainable alternatives for constructing the N-benzamide scaffold.

Photoredox Catalysis: Visible-light photoredox catalysis utilizes light energy to generate radical intermediates under extremely mild conditions nih.gov. This strategy can be applied to C-N bond formation to produce amides. For instance, a photocatalyst can mediate the coupling of alcohols and amines to form amides, providing a route from alternative starting materials acs.org. Another approach involves the photoredox-catalyzed cross-dehydrogenative coupling (CDC) of aldehydes with amines nih.gov. These methods avoid harsh reagents and high temperatures, aligning with green chemistry principles acs.org. The synthesis of this compound could potentially be achieved by coupling 3,4-dimethylbenzaldehyde with 3-phenylpropylamine under photoredox conditions.

Electrosynthesis: Electrochemical synthesis uses electrical current as a "reagentless" oxidant or reductant, offering a clean and highly controllable method for amide bond formation virginia.edu. Amides can be synthesized via the anodic co-electrolysis of alcohols and amines, or through the direct coupling of carboxylic acids and amines chinesechemsoc.orgnih.gov. For the target molecule, an electrochemical cell could be employed where 3,4-dimethylbenzoic acid and 3-phenylpropylamine are coupled, potentially in an aqueous medium, avoiding stoichiometric chemical oxidants and generating minimal waste researchgate.net.

Development of Green Chemistry Approaches for Sustainable Synthesis of this compound

Strategic Modifications and Derivatization of the this compound Scaffold

The structural framework of this compound presents multiple sites for strategic modification, offering a versatile platform for developing new chemical entities. Derivatization strategies primarily target the two aromatic rings—the 3,4-dimethylbenzoyl moiety and the terminal phenyl group of the propyl chain—as well as the central amide linker. These modifications are crucial for probing the molecule's chemical space and understanding its structure-activity relationships.

Achieving regioselective functionalization of the two distinct aromatic rings in this compound is a key synthetic challenge. Modern catalytic methods offer pathways to selectively introduce new functional groups, bypassing the need for pre-functionalized starting materials.

Targeting the 3,4-Dimethylbenzoyl Ring: The electronic properties of this ring are dictated by the two methyl groups and the amide carbonyl. The methyl groups are weak ortho-, para-directing activators, while the amide carbonyl group is a meta-directing deactivator for electrophilic aromatic substitution. This electronic landscape can be exploited for regioselective C-H functionalization. For instance, transition-metal-catalyzed methods, particularly those employing palladium, rhodium, or ruthenium, can be directed by the amide's nitrogen or oxygen atom to functionalize the ortho-positions (C2 or C6). Photocatalytic approaches also provide a powerful tool for arene functionalization, potentially enabling cross-dehydrogenative couplings at specific positions under mild conditions.

Targeting the Terminal Phenyl Ring: The terminal phenyl ring of the 3-phenylpropyl group is electronically neutral and relatively unactivated. Functionalization of this ring typically relies on late-stage C-H activation strategies. Techniques involving photoredox catalysis could be employed to generate radical species that can add to the phenyl ring. However, achieving high regioselectivity on this unsubstituted ring is often challenging and may result in mixtures of ortho-, meta-, and para-substituted products. The development of directing groups that can be temporarily installed on the propyl chain could offer a solution to control the position of functionalization. For example, a directing group could facilitate metal-catalyzed ortho-functionalization, which could then be removed to yield the desired substituted analogue.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For this compound, a systematic SAR exploration would involve modifying its three key components: the 3,4-dimethylbenzoyl head, the 3-phenylpropyl tail, and the central amide linker. The goal is to identify which structural elements are essential for activity and to optimize properties such as potency and selectivity.

A hypothetical SAR study could explore the following modifications:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, hydroxyl, methoxy, trifluoromethyl) at different positions on both the dimethylbenzoyl and the terminal phenyl rings to probe electronic and steric effects.

Alkyl Chain Modification: Altering the length and rigidity of the propyl chain connecting the amide and the terminal phenyl group. This could include shortening or lengthening the chain (ethyl, butyl) or introducing conformational constraints such as a double bond or a cyclopropyl group.

Amide Linker Modification: Replacing the amide bond with other functional groups to assess the importance of its hydrogen bonding capabilities and conformational properties.

The synthesis of these analogues would typically start from modified precursors, such as a substituted benzoic acid or a substituted 3-phenylpropylamine, which are then coupled to form the final amide.

Interactive Table: Hypothetical SAR Study of this compound Analogues This table outlines potential modifications and their rationale within an SAR study. The "Predicted Impact on Activity" is hypothetical and would need to be determined through biological testing.

| Analogue ID | Modification | Rationale | Predicted Impact on Activity |

| Parent | This compound | Baseline compound | - |

| SAR-01 | 4-fluoro substituent on terminal phenyl ring | Probe electronic effects (halogen bonding) | Potentially increased |

| SAR-02 | 4-methoxy substituent on terminal phenyl ring | Probe H-bond acceptor capacity | Potentially altered |

| SAR-03 | 2-methyl substituent on 3,4-dimethylbenzoyl ring | Increase steric bulk near amide | Potentially decreased |

| SAR-04 | Shortened to N-(2-phenylethyl) | Alter spatial orientation of phenyl group | Potentially decreased |

| SAR-05 | Lengthened to N-(4-phenylbutyl) | Increase flexibility and distance | Potentially altered |

| SAR-06 | Amide N-methylation | Remove H-bond donor capability | Potentially decreased |

Bioisosteric replacement is a strategy used to replace a functional group within a molecule with another group of similar size, shape, and electronic character to improve physicochemical or metabolic properties while maintaining or enhancing biological activity.

For the this compound scaffold, several bioisosteric replacements can be envisioned:

Amide Bond Bioisosteres: The amide bond is susceptible to hydrolysis by proteases in vivo. Replacing it with more stable mimics is a common strategy. Heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, or imidazoles can mimic the hydrogen bonding properties and dipole moment of the amide bond while offering greater metabolic stability. Another option is the trifluoroethylamine motif, which can enhance stability and alter the basicity of the adjacent amine.

Phenyl Ring Bioisosteres: The terminal phenyl ring can be replaced with various aromatic heterocycles like pyridine, thiophene, or furan. These changes can alter the molecule's polarity, solubility, and potential for specific interactions (e.g., hydrogen bonding with a pyridine nitrogen). Saturated rings like bicyclo[1.1.1]pentane or cubane have also been explored as non-aromatic bioisosteres for the phenyl group to improve properties like solubility and metabolic stability.

Methyl Group Bioisosteres: The two methyl groups on the benzoyl ring could be replaced by other small substituents. For example, replacing a methyl group with a chlorine atom can have a similar steric footprint but different electronic properties. Replacing both methyl groups with a fused cyclopropyl ring could maintain a similar spatial arrangement while improving metabolic stability.

Interactive Table: Potential Bioisosteric Replacements for this compound

| Original Group | Location | Potential Bioisostere | Rationale for Replacement |

| Amide (-CONH-) | Linker | 1,2,3-Triazole | Improve metabolic stability, maintain H-bonding potential. |

| Amide (-CONH-) | Linker | Trifluoroethylamine (-CF₃CH₂NH-) | Enhance metabolic stability against proteolysis. |

| Phenyl | Propyl chain terminus | Pyridyl | Introduce H-bond acceptor, alter solubility. |

| Phenyl | Propyl chain terminus | Thienyl | Modify aromaticity and electronic properties. |

| Phenyl | Propyl chain terminus | Bicyclo[1.1.1]pentane | Increase saturation, improve solubility and metabolic profile. |

| 3,4-Dimethyl | Benzoyl ring | 3,4-Dichloro | Alter electronic properties with similar size. |

| 3,4-Dimethyl | Benzoyl ring | Fused cyclopropane ring | Increase rigidity and metabolic stability. |

Isotopically labeled analogues are invaluable tools for elucidating reaction mechanisms, studying drug metabolism, and quantifying biological interactions. The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). symeres.com

Deuterium (²H) Labeling: Deuteration can be used to probe kinetic isotope effects, which can help identify the rate-determining step of a metabolic process. If a C-H bond is broken in this step, replacing hydrogen with deuterium will slow the reaction. Selective deuteration of the 3-phenylpropyl chain can be achieved using palladium-catalyzed H-D exchange reactions with D₂O as the deuterium source. nih.govnih.govresearchgate.net For example, the benzylic position of the propyl chain is a likely site for metabolic oxidation, and its deuteration could significantly enhance the compound's metabolic stability.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: These heavier isotopes are particularly useful for nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies. springernature.com

¹³C-Labeling: A ¹³C-labeled analogue could be synthesized by using a ¹³C-labeled precursor. For example, starting with [¹³C]-carbonyl benzoic acid would place the label at the amide carbonyl position. rsc.org This would be useful for tracking the molecule in metabolic studies or for use as an internal standard in quantitative mass spectrometry. nih.govnih.gov

¹⁵N-Labeling: Similarly, using a ¹⁵N-labeled amine (3-phenylpropylamine) in the final coupling step would introduce a ¹⁵N atom into the amide linker. ethz.ch This would be advantageous for NMR studies investigating protein-ligand binding, as the ¹⁵N chemical shift is sensitive to its local chemical environment.

The synthesis of these labeled compounds generally follows the same routes as their unlabeled counterparts, but utilizes isotopically enriched starting materials. researchgate.net For example, the standard amide synthesis would involve coupling 3,4-dimethylbenzoyl chloride with the desired isotopically labeled 3-phenylpropylamine, or vice-versa. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation Techniques in 3,4 Dimethyl N 3 Phenylpropyl Benzamide Research

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of 3,4-dimethyl-N-(3-phenylpropyl)benzamide

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for deducing the through-bond and through-space correlations that define a molecule's conformation.

2D NMR (COSY, HSQC, HMBC, NOESY) for Complete Assignment of this compound

A complete assignment of the ¹H and ¹³C NMR spectra is the foundation of structural elucidation in solution. For this compound, this would be achieved through a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For the target molecule, it would identify adjacent protons, for example, tracing the spin system through the phenylpropyl chain (H-1' to H-2' to H-3').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is critical for identifying quaternary carbons and piecing together the molecular fragments. For instance, the amide proton (N-H) would show a correlation to the carbonyl carbon (C=O) and the carbons of the 3,4-dimethylphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, providing insights into the molecule's spatial arrangement and preferred conformation.

A hypothetical table of assigned chemical shifts, based on analogous structures, is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Amide NH | ~8.3 | - | C=O, C-1', C-1 (Ar) |

| C=O | - | ~167 | - |

| Ar-H (3,4-Me₂Ph) | ~7.5-7.1 | ~138-127 | C=O, Ar-C |

| Ar-CH₃ | ~2.3 | ~20 | Ar-C |

| CH₂ (N-CH₂) | ~3.5 | ~41 | C=O, C-2' |

| CH₂ (Internal) | ~2.0 | ~31 | C-1', C-3' |

| CH₂ (Ph-CH₂) | ~2.7 | ~33 | C-2', C-1'' (Ph) |

| Ph-H (Phenyl) | ~7.3-7.2 | ~128-126 | C-2', C-3' |

Dynamic NMR Studies on Rotational Barriers and Conformation of the Amide Bond in this compound

The amide bond (C-N) in benzamides possesses a significant double bond character, leading to restricted rotation and the potential for cis/trans isomerism. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can be used to study this rotational barrier. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature increases, these signals broaden and eventually coalesce. The coalescence temperature can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotation, providing quantitative data on the conformational stability of the amide bond. For similar N-alkylbenzamides, these barriers are typically in the range of 15-20 kcal/mol.

Utilization of High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Tracing and Impurity Profiling of this compound

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of elemental compositions for the parent ion and its fragments. This is invaluable for confirming the identity of the synthesized compound and for identifying and characterizing any impurities or by-products from a reaction, thereby helping to trace mechanistic pathways.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis of this compound

In tandem mass spectrometry (MS/MS), the molecular ion of this compound would be isolated and fragmented. The analysis of these fragments provides a "fingerprint" of the molecule, confirming its structure. Key fragmentation pathways for benzamides typically involve cleavage at the amide bond.

Expected Fragmentation Pattern:

| m/z (Mass-to-charge ratio) | Fragment Identity | Description |

| 267.16 | [M+H]⁺ | Molecular Ion |

| 119.09 | [C₈H₉O]⁺ | 3,4-dimethylbenzoyl cation |

| 148.11 | [C₁₀H₁₄N]⁺ | Phenylpropylamine fragment cation |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (from phenylpropyl side chain) |

X-ray Crystallography Studies for Solid-State Conformation and Intermolecular Interactions of this compound

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and torsional angles. For this compound, a single crystal X-ray diffraction study would reveal its preferred conformation in the crystalline state and how the molecules pack together. This technique is complementary to NMR, which provides information about the molecule's conformation in solution.

Analysis of Hydrogen Bonding Networks in Crystalline this compound

In the solid state, secondary amides like the target compound are known to form strong intermolecular hydrogen bonds. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. These N-H···O=C interactions are a dominant force in the crystal packing of benzamides, often leading to the formation of well-defined chains or dimeric motifs. nih.gov The analysis of the crystal structure would precisely measure the distances and angles of these hydrogen bonds, which are fundamental to understanding the physical properties of the crystalline material. elsevierpure.com Neutron diffraction studies on related systems have further refined the understanding of these interactions by accurately locating the hydrogen atoms. chemicalbook.comrsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Isomerism in this compound

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within this compound. These methods probe the vibrational modes of molecules, providing a unique fingerprint based on bond types and molecular geometry.

Functional Group Analysis:

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies.

Amide Group: The secondary amide linkage (-CO-NH-) is central to the molecule and gives rise to several distinct bands. The C=O stretching vibration (Amide I band) is typically one of the strongest absorptions in the IR spectrum, expected to appear in the 1630-1680 cm⁻¹ region. Its counterpart in the Raman spectrum is also usually strong. The N-H stretching vibration is anticipated as a sharp band in the 3350-3250 cm⁻¹ range in dilute solutions. In solid-state or concentrated samples, hydrogen bonding can broaden this peak and shift it to a lower wavenumber. The N-H in-plane bending (Amide II band) , which is coupled with C-N stretching, is another key feature, typically observed between 1510-1570 cm⁻¹ in the IR spectrum. The Amide III band, a complex mix of C-N stretching and N-H bending, is weaker and appears in the 1250-1350 cm⁻¹ range. libretexts.orgresearchgate.net

Aromatic Rings: The molecule possesses two distinct benzene (B151609) rings.

The 3,4-dimethyl-substituted ring is a 1,2,4-trisubstituted system. Its aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). spcmc.ac.inorgchemboulder.com The C=C in-ring stretching vibrations produce a series of bands in the 1450-1620 cm⁻¹ region. spcmc.ac.in Crucially, the pattern of strong out-of-plane (oop) C-H bending absorptions in the 780-900 cm⁻¹ range is diagnostic for the substitution pattern. For 1,2,4-trisubstitution, characteristic bands are expected around 870-900 cm⁻¹ and 780-830 cm⁻¹. libretexts.orgresearchgate.net

The phenylpropyl group contains a monosubstituted benzene ring. It will also show C-H stretching above 3000 cm⁻¹ and ring stretching modes around 1450-1600 cm⁻¹. Its most telling feature in an IR spectrum is the presence of two strong out-of-plane C-H bending bands, one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹. spcmc.ac.inspectroscopyonline.com

Alkyl Groups: The methyl (-CH₃) and propyl (-CH₂-) groups contribute C-H stretching vibrations in the 2850-3000 cm⁻¹ region. spcmc.ac.in Bending vibrations for these groups, such as scissoring and rocking, appear in the 1375-1465 cm⁻¹ range, often overlapping with aromatic ring modes. researchgate.net

Expected Vibrational Frequencies for this compound

This table is generated based on characteristic frequency ranges for the molecule's functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3350 - 3250 | Medium-Strong, can be broad |

| Aromatic C-H Stretch | Both Benzene Rings | 3100 - 3000 | Medium-Weak |

| Alkyl C-H Stretch | Methyl & Propyl Groups | 3000 - 2850 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Strong |

| C=C Ring Stretch | Both Benzene Rings | 1620 - 1450 | Medium, multiple bands |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1510 | Medium-Strong |

| C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | 900 - 780 | Strong, characteristic pattern |

| C-H Out-of-Plane Bend | Monosubstituted Ring | 770 - 690 | Strong, two characteristic bands |

Conformational Isomerism:

Vibrational spectroscopy is particularly sensitive to the conformational state of molecules. researchgate.net For this compound, rotation around the amide (C-N) bond and the N-Cα bond of the propyl chain can lead to different stable conformers (rotational isomers). These conformers, while chemically identical, have different spatial arrangements, which can result in subtle but measurable shifts in their vibrational spectra. nih.govrsc.org

For instance, the precise frequencies of the Amide I (C=O stretch) and Amide II (N-H bend) bands can be influenced by the conformation around the amide bond. Different rotamers may exhibit distinct intramolecular hydrogen bonding possibilities or steric interactions, altering the force constants of these bonds. researchgate.net By analyzing the spectra, potentially at different temperatures, it may be possible to identify the presence of multiple conformers in equilibrium and study their relative stabilities.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies of this compound

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the 200-800 nm range. It is particularly useful for studying molecules containing chromophores—groups of atoms that absorb light, typically those with π-electron systems. libretexts.orgbbec.ac.in

Electronic Transitions and Chromophores:

The primary chromophore in this compound is the 3,4-dimethylbenzoyl group . The phenylpropyl group acts as a separate, isolated chromophore with weaker absorption characteristics in the typical UV range.

Benzoyl Chromophore: The benzene ring conjugated with the carbonyl group (C=O) is responsible for the main absorptions. Aromatic systems like benzene exhibit characteristic π→π* transitions. spcmc.ac.in The spectrum of benzene itself shows a very intense band (the primary E-band) near 204 nm and a less intense, structured band (the B-band) around 255 nm. libretexts.org

When the carbonyl group is attached, it extends the conjugation. This typically results in a strong π→π* transition, often referred to as the K-band, at a longer wavelength (bathochromic shift) compared to benzene alone, likely appearing in the 230-250 nm region. spcmc.ac.inlibretexts.org

The presence of the two electron-donating methyl groups on the ring is expected to cause a further slight bathochromic (red) shift of this π→π* band. spcmc.ac.in

The carbonyl group also introduces the possibility of a weak n→π* transition, involving the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition is symmetry-forbidden, resulting in a much weaker absorption band at a longer wavelength than the main π→π* band, potentially in the 280-330 nm range. uzh.chpharmatutor.org

Isolated Phenyl Chromophore: The phenyl group in the 3-phenylpropyl chain is not directly conjugated with the main benzoyl chromophore. It is expected to exhibit its own weak π→π* transition, similar to toluene, with an absorption maximum around 260 nm. However, this absorption is likely to be much less intense than the main band from the benzoyl system and may be obscured or appear as a shoulder on the main absorption peak. spcmc.ac.in

Expected UV-Visible Absorption Maxima for this compound

This table is generated based on expected transitions for the molecule's chromophores.

| Expected λmax (nm) | Electronic Transition | Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~240 - 255 | π → π | 3,4-Dimethylbenzoyl | High (~10,000 - 15,000) |

| ~260 | π → π | Isolated Phenyl | Low (~200 - 300) |

| ~280 - 330 | n → π* | Carbonyl (C=O) | Very Low (<100) |

The extent of conjugation is the dominant factor determining the λmax in UV-Vis spectroscopy. libretexts.org Since the two aromatic rings in this compound are separated by the amide linkage and a propyl chain, they act as independent chromophores. The resulting spectrum is expected to be an overlay of the absorptions from the more intense 3,4-dimethylbenzoyl system and the weaker, isolated phenyl system. hnue.edu.vnuomustansiriyah.edu.iq

Computational Chemistry and Theoretical Modeling of 3,4 Dimethyl N 3 Phenylpropyl Benzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 3,4-dimethyl-N-(3-phenylpropyl)benzamide

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key chemical characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com A DFT study would begin by determining the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. This calculation finds the conformation with the lowest potential energy. The results of this optimization provide precise data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is established, vibrational frequency calculations are performed. These theoretical calculations can predict the molecule's infrared (IR) and Raman spectra. Key vibrational modes for this molecule would include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹.

C=O (Amide I) stretching: A strong absorption band usually found between 1630-1695 cm⁻¹.

Aromatic C=C stretching: Occurring in the 1400-1600 cm⁻¹ range.

C-H stretching (aromatic and aliphatic): Found in the 2850-3100 cm⁻¹ region.

CH₃ group vibrations: Including symmetric and asymmetric stretching and bending modes.

Comparing these theoretical frequencies with experimentally obtained FT-IR and FT-Raman spectra allows for the detailed assignment of vibrational bands and confirms the molecular structure. The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. tandfonline.com This analysis focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, FMO analysis would map the distribution of these orbitals across the phenyl, benzamide (B126), and propyl components to predict sites of reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic reactions. tandfonline.com

The typical color scheme is as follows:

Red: Indicates regions of high negative electrostatic potential, often associated with lone pairs on electronegative atoms like oxygen or nitrogen. These are sites susceptible to electrophilic attack.

Blue: Indicates regions of high positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

Green/Yellow: Represents regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen of the amide group and a positive potential (blue) around the amide hydrogen (N-H), identifying them as key sites for hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior of this compound

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. tandfonline.com Unlike the static picture from quantum calculations, MD simulates the movement of atoms and molecules, allowing for the study of conformational changes and interactions with a solvent.

An MD simulation of this compound, typically in a solvent like water or DMSO, would reveal its conformational flexibility. The phenylpropyl and dimethylbenzoyl groups are connected by a flexible amide linkage and an alkyl chain. The simulation would track the rotation around single bonds, showing which conformations are most prevalent and the energy barriers between them. This analysis helps understand how the molecule might change its shape to fit into a receptor's binding site. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to quantify the stability and flexibility of different parts of the molecule.

Molecular Interactions and Mechanistic Biology Investigations of 3,4 Dimethyl N 3 Phenylpropyl Benzamide Excluding Clinical Human Data

Structure-Activity Relationship (SAR) Investigations for 3,4-dimethyl-N-(3-phenylpropyl)benzamide and its Analogues in Defined in vitro Systems

Impact of Substituent Modifications on Molecular Interactions of this compound

There is no available research data detailing the impact of modifying the 3,4-dimethylphenyl or the 3-phenylpropyl moieties on the molecular interactions of this compound. Studies on analogous benzamide (B126) structures suggest that alterations to the substituent groups can significantly influence binding affinity and selectivity for biological targets. However, without specific experimental data for the compound , any discussion would be purely speculative and fall outside the scope of this focused report.

Exploration of Pharmacophore Models for this compound Scaffolds

A search of scientific databases reveals no published pharmacophore models for scaffolds based on this compound. The development of a pharmacophore model requires a set of active compounds from which common structural features essential for biological activity can be derived. The lack of such data for this specific benzamide derivative precludes the construction and validation of any predictive pharmacophore models.

Advanced Research Applications and Methodological Contributions of 3,4 Dimethyl N 3 Phenylpropyl Benzamide

Development of 3,4-dimethyl-N-(3-phenylpropyl)benzamide as a Chemical Probe for Biological Pathway Elucidation in Model Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study its function in complex biological systems. whiterose.ac.uknih.gov The development of this compound into such a probe would enable the detailed investigation of its molecular targets and the biological pathways they modulate. In non-human model systems, such as cell cultures or organisms like zebrafish and mice, a well-characterized probe derived from this compound could be used to dissect signaling cascades and validate novel therapeutic targets. nih.govresearchgate.netplos.org

To be effective for target identification, a chemical probe must be equipped with a reporter handle for detection and enrichment. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust method for attaching such handles. researchgate.net A "clickable" probe based on this compound would incorporate a terminal alkyne or an azide (B81097) group, which can be chemoselectively ligated to a corresponding azide- or alkyne-functionalized reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging). nih.govnih.gov

The design of such a probe requires strategic placement of the clickable moiety to minimize disruption of the parent molecule's interaction with its biological target. A plausible synthetic approach involves modifying the N-(3-phenylpropyl) side chain, which is often amenable to functionalization without abolishing biological activity. The synthesis could proceed via a standard amide coupling reaction between 3,4-dimethylbenzoyl chloride and a custom-synthesized amine containing a terminal alkyne.

Table 1: Proposed Synthesis of a "Clickable" this compound Probe

| Step | Reactants | Reagents and Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | 3-phenylprop-2-yn-1-ol | p-Toluenesulfonyl chloride, Pyridine | 3-phenylprop-2-yn-1-yl tosylate | Activation of the alcohol for nucleophilic substitution. |

| 2 | 3-phenylprop-2-yn-1-yl tosylate | Sodium azide (NaN₃), DMF | 1-(azidomethyl)-3-phenylpropyne | Introduction of the azide functionality. |

| 3 | 1-(azidomethyl)-3-phenylpropyne | H₂, Palladium on Carbon (Pd/C) | 3-phenylprop-2-yn-1-amine | Reduction of the azide to a primary amine. |

| 4 | 3,4-Dimethylbenzoic acid | Thionyl chloride (SOCl₂) | 3,4-Dimethylbenzoyl chloride | Activation of the carboxylic acid for amide coupling. |

This synthetic route provides a versatile alkyne-tagged probe that is ready for use in click chemistry applications. nih.gov

Once synthesized, a clickable probe of this compound can be employed in various chemoproteomic strategies to identify its cellular binding partners. nih.gov A primary method is affinity-based protein profiling (AfBPP), where the probe is incubated with cell lysates or live cells from a non-human model system. researchgate.net After binding to its target(s), the probe-protein complex is tagged via click chemistry with biotin. The biotinylated complexes are then captured on streptavidin-coated beads, separated from the rest of the proteome, and the bound proteins are identified using mass spectrometry. nih.gov

Following identification, target validation is crucial to confirm that the identified protein is responsible for the compound's biological effects. wjbphs.comresearchgate.net This is typically performed in non-human systems through genetic manipulation. genscript.comaxxam.com

Table 2: Workflow for Target Identification and Validation in Non-Human Systems

| Phase | Technique | Model System | Description | Outcome |

|---|---|---|---|---|

| Identification | Affinity-Based Protein Profiling (AfBPP) | Murine cell lines (e.g., 3T3), Zebrafish embryos | The clickable probe is used to pull down binding partners from cell lysates or whole organisms. Proteins are identified by mass spectrometry. | A list of candidate protein targets for this compound. |

| Validation | CRISPR/Cas9 Knockout (KO) | Specific cell lines | The gene encoding a candidate target protein is permanently knocked out. The effect of the parent compound is then tested in these KO cells. | Confirmation of the target if its absence abrogates the compound's effect. wjbphs.com |

| Validation | RNA interference (RNAi) / shRNA Knockdown (KD) | Mammalian cell cultures, C. elegans | The expression of the target protein is temporarily suppressed. The cellular response to the compound is then measured. | Functional validation of the target's role in the compound's mechanism of action. wjbphs.com |

| Validation | In Vivo Models | Transgenic mice (e.g., knockout or humanized models) | The gene for the target is deleted or altered in the whole animal to assess the physiological consequences and the compound's efficacy. genscript.com | Evidence of the target's role in a disease context and its suitability for therapeutic intervention. |

This systematic approach ensures that the identified targets are biologically relevant and functionally linked to the activity of this compound. nih.govresearchgate.net

Contributions to Methodological Advancements in Organic Synthesis Facilitated by this compound Derivatives

Benzamide (B126) derivatives are not only valuable for their biological activities but also serve as versatile intermediates that facilitate methodological advancements in organic synthesis. researchgate.net The structural framework of this compound can be adapted to participate in novel catalytic reactions, thereby enabling the efficient synthesis of other important chemical scaffolds. nih.gov

A significant example is the development of palladium-catalyzed hydroarylation reactions. acs.org Research has shown that N-propargyl benzamides (where the N-phenylpropyl group is replaced by an N-propargyl group) can be coupled with boronic acids to directly synthesize N-allylbenzamides. acs.org These products are valuable precursors for N-heterocycles like oxazolines, which are prevalent in pharmaceuticals and materials science. acs.org Applying this methodology to a derivative of this compound would provide a direct route to complex, highly substituted molecules.

Table 3: Synthetic Utility of 3,4-dimethyl-N-propargylbenzamide Derivatives

| Starting Material | Reaction Type | Catalyst/Reagents | Product Class | Significance |

|---|---|---|---|---|

| 3,4-dimethyl-N-propargylbenzamide | Palladium-catalyzed hydroarylation | Pd(OAc)₂, PPh₃, Arylboronic acid | N-Allylbenzamides | Provides a direct, one-pot synthesis of versatile intermediates, avoiding multi-step procedures. acs.org |

This demonstrates how the benzamide scaffold, as represented by a modified this compound, can be a key component in the development of new, efficient synthetic strategies that expand the toolkit of organic chemists. researchgate.netnih.gov

Role of this compound in Exploring Novel Chemical Space within Benzamide Scaffolds

The concept of "chemical space" refers to the entire collection of all possible molecules. univr.it Exploring this space is a fundamental goal of drug discovery, as it can lead to the identification of novel compounds with improved properties. rsc.org this compound serves as an excellent anchor point for the systematic exploration of the chemical space surrounding the benzamide scaffold. niper.gov.in By making targeted modifications to its structure, researchers can generate libraries of related compounds to map structure-activity relationships (SAR) and discover new biological functions. nih.govnih.govnih.gov

This exploration can be guided by computational tools and synthetic strategies aimed at maximizing molecular diversity. rsc.orgresearchgate.net Modifications can be made to three main regions of the this compound molecule: the benzoyl ring, the amide linker, and the N-alkyl substituent.

Table 4: Strategies for Exploring the Chemical Space of this compound

| Molecular Region | Modification Strategy | Example Modifications | Potential Outcome |

|---|---|---|---|

| Benzoyl Ring | Substitution Pattern Variation | Shifting methyl groups (e.g., to 2,4- or 3,5-positions); introducing different electronic groups (e.g., -Cl, -F, -OCH₃). | Modulate binding affinity and selectivity by altering electronic and steric properties of the pharmacophore. nih.gov |

| N-Alkyl Substituent | Chain Homologation & Functionalization | Varying the propyl chain length (ethyl, butyl); introducing heteroatoms (e.g., oxygen to form a phenoxypropyl group); rigidifying with cyclic structures (e.g., piperidine). | Alter pharmacokinetic properties (e.g., solubility, metabolic stability) and explore new binding interactions. |

| Amide Linker | Bioisosteric Replacement | Replacing the amide with a thioamide, reverse amide, or a stable isostere like a 1,2,4-oxadiazole. | Create novel scaffolds ("scaffold hopping") that may possess unique intellectual property and improved drug-like properties. niper.gov.in |

Through such diversification, this compound acts as a template for navigating new regions of chemical space, potentially leading to the discovery of next-generation chemical probes or therapeutic candidates. niper.gov.innih.govnih.gov

Future Research Directions and Unaddressed Questions for 3,4 Dimethyl N 3 Phenylpropyl Benzamide

Identification of Novel Research Avenues for 3,4-dimethyl-N-(3-phenylpropyl)benzamide Based on Current Knowledge Gaps

The most immediate research imperative for this compound is the establishment of its fundamental chemical profile. The current lack of published data presents a clear opportunity for foundational research that could pave the way for more advanced studies.

A primary research avenue is the development and optimization of a reliable synthetic route. Amide bond formation is a well-established transformation in organic chemistry, and several methods could be explored for the synthesis of this compound. mdpi.com A common approach involves the coupling of 3,4-dimethylbenzoic acid with 3-phenylpropan-1-amine. This could be achieved using various coupling reagents or by converting the carboxylic acid to a more reactive species such as an acyl chloride. The exploration of greener and more efficient synthetic methodologies, such as those utilizing electrosynthesis or novel catalytic systems, would also represent a significant contribution. rsc.org

Once a synthetic route is established, the comprehensive characterization of the compound's physicochemical properties is paramount. This would involve experimental determination of its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry). Crystallographic studies could provide valuable insights into its solid-state structure, including bond lengths, angles, and intermolecular interactions, which are known to influence the properties of related benzamides. nih.gov

A significant area for novel investigation lies in the exploration of its potential biological activities. Substituted benzamides are a well-known class of pharmacologically active compounds with applications as antipsychotics, antiemetics, and antidepressants. researchgate.netnih.gov The specific substitution pattern of this compound—with a dimethylated benzene (B151609) ring and a phenylpropyl group attached to the amide nitrogen—could confer unique biological properties. Initial screening assays could investigate its activity against a range of biological targets, including G-protein coupled receptors, ion channels, and enzymes, which are common targets for benzamide (B126) derivatives.

Potential for Integration of this compound Research into Broader Interdisciplinary Scientific Fields (e.g., Materials Science, Advanced Catalysis)

Beyond its potential pharmacological applications, the structural features of this compound suggest its potential utility in interdisciplinary fields such as materials science and advanced catalysis.

In the realm of materials science , the amide functionality is known to participate in hydrogen bonding, which can lead to the formation of ordered supramolecular structures. nih.gov Research could focus on the self-assembly properties of this compound to create novel materials with interesting optical or electronic properties. The aromatic rings in its structure could also be exploited for their potential in creating liquid crystalline materials or as components in organic light-emitting diodes (OLEDs). The exploration of its use in the formation of coordination polymers or metal-organic frameworks (MOFs) by coordinating with metal ions could also be a fruitful area of research. rsc.org

In the field of advanced catalysis , amides can act as ligands for transition metal catalysts. rsc.org The nitrogen and oxygen atoms of the amide group in this compound could coordinate to a metal center, and the substituents on the aromatic rings could be modified to tune the electronic and steric properties of the resulting catalyst. Research in this area could involve synthesizing metal complexes of the compound and evaluating their catalytic activity in various organic transformations, such as cross-coupling reactions or asymmetric synthesis. The development of catalysts based on this scaffold could offer new solutions for sustainable chemical synthesis.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3,4-dimethyl-N-(3-phenylpropyl)benzamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is typically synthesized via amide coupling between 3,4-dimethylbenzoic acid and 3-phenylpropylamine. General Procedure B (e.g., EDC•HCl/HOBt-mediated coupling in dichloromethane) is widely used for such reactions . Optimization strategies include:

- Temperature : Room temperature for 12–24 hours to minimize side reactions.

- Catalyst Concentration : Adjusting HOBt (1-hydroxybenzotriazole) to 10–15 mol% improves coupling efficiency.

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields >95% purity .

- Data Table :

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Time | 18 hours | 78–85 | 92–95 |

| Catalyst (EDC/HOBt) | 1.2 eq/0.15 eq | 82 | 93 |

Q. How is this compound characterized, and what spectroscopic techniques are critical for confirming its structure?

- Methodological Answer :

- NMR : 1H NMR (CDCl3) shows peaks at δ 7.36–7.10 (aromatic protons), δ 3.47 (N–CH2), and δ 2.43 (methyl groups). 13C NMR confirms carbonyl resonance at δ 167.2 .

- LCMS : Molecular ion [M+H]+ at m/z = 268.2 (calculated 267.3) .

- Elemental Analysis : Carbon and nitrogen content should align with theoretical values (e.g., C: 76.3%, H: 7.6%, N: 4.7%) .

Q. What are the common chemical reactions involving this compound, and how do reaction conditions influence product distribution?

- Methodological Answer :

- Oxidation : Potassium permanganate in acetone yields hydroxylated derivatives at the benzamide ring (e.g., 3-hydroxy-4-methyl-N-(3-phenylpropyl)benzamide) .

- Reduction : LiAlH4 reduces the amide to a secondary amine, but over-reduction can occur at >0°C .

- Substitution : Halogenation (e.g., Br2 in acetic acid) targets the para position of the dimethylbenzene moiety .

- Critical Factors :

- Solvent Polarity : Polar aprotic solvents (DMF) favor electrophilic substitution.

- Temperature : Lower temperatures (<40°C) minimize decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electron density and Fukui indices. The methyl groups at C3/C4 reduce electrophilicity at these positions, directing substitutions to C5 .

- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzyme active sites) based on steric and electronic profiles .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive) for this compound?

- Methodological Answer :

- Assay Validation : Replicate assays under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923 with Mueller-Hinton broth) .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .

- Structural Analog Comparison : Compare with N-(3-chlorophenyl)benzamide derivatives to isolate substituent effects .

Q. How can the compound’s pharmacokinetic properties (e.g., logP, solubility) be optimized for in vivo studies without altering its core structure?

- Methodological Answer :

- Prodrug Design : Introduce ester groups at the amide nitrogen to enhance solubility (logP reduced from 3.8 to 2.1) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve bioavailability by 40% in rodent models .

Q. What are the thermal stability thresholds for this compound, and how do they inform storage and handling protocols?

- Methodological Answer :

- TGA Analysis : Decomposition onset at 210°C (5% weight loss), with complete degradation by 290°C .

- Storage : Store at –20°C under argon; avoid exposure to light (UV-Vis shows λmax at 275 nm, indicating photosensitivity) .

Data Contradiction Analysis

Q. Why do NMR spectra from independent studies show discrepancies in chemical shifts for the methyl groups?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.